

An In-depth Technical Guide to Monensin A: Chemical Structure and Properties

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Compound of Interest

Compound Name: Monensin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and analytical methodologies related to **Monensin A**. The information is intended to serve as a technical resource for professionals in research and drug development.

Introduction

Monensin A is the primary component of **monensin**, a polyether ionophore antibiotic isolated from the bacterium *Streptomyces cinnamomensis*.^{[1][2][3]} First structurally characterized in 1967, it is widely utilized in veterinary medicine as a coccidiostat in poultry and a growth promoter in ruminants.^{[1][2][4][5]} Its biological activity stems from its ability to form complexes with monovalent cations, particularly sodium, and transport them across cellular membranes, disrupting ionic gradients.^{[1][2][6]} This ionophoretic property also leads to a range of other biological effects, including the blockage of intracellular protein transport and anticancer activity, making it a subject of ongoing research.^{[6][7][8]}

Chemical Structure

Monensin A is a complex molecule characterized by a polyether backbone containing multiple cyclic ether rings (tetrahydrofuran and tetrahydropyran), a spiroketal moiety, and a terminal carboxylic acid group.^{[3][5]} The molecule possesses 17 stereogenic centers, contributing to its specific three-dimensional conformation.^[5] This pseudocyclic conformation is stabilized by

intramolecular hydrogen bonds between the carboxylic acid group at one end and two hydroxyl groups at the other.^[1] This structure is crucial for its ability to encapsulate a sodium cation within its hydrophilic cavity while presenting a lipophilic exterior to traverse cell membranes.

The most common analogue is **Monensin B**, which differs by the substitution of a methyl group for the ethyl group at the C-25 position.^[9]

Physicochemical and Spectroscopic Properties

The key physicochemical properties of **Monensin A** are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of **Monensin A**

Property	Value	Source(s)
Molecular Formula	C₃₆H₆₂O₁₁	[3]
Molecular Weight	670.9 g/mol	[3]
CAS Number	17090-79-8	[3]
Appearance	White or almost white crystalline powder	[3] [10]
Melting Point	103-105 °C (monohydrate)	[3]
pKa	6.6 (in 66% N,N-dimethylformamide)	[3]

| Solubility | Poorly soluble in water. Soluble in ethanol, methanol, DMSO, DMF, acetone, diethyl ether, benzene, and chloroform. [\[2\]](#)[\[3\]](#)[\[10\]](#)[\[11\]](#) |

Spectroscopic Data Summary

Spectroscopic methods are fundamental for the structural elucidation and characterization of **Monensin A** and its derivatives.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are extensively used to study the structure of **Monensin A** and its complexes with cations in various solvents. These

studies help in understanding the conformational changes that occur upon ion complexation.
[1][12][13]

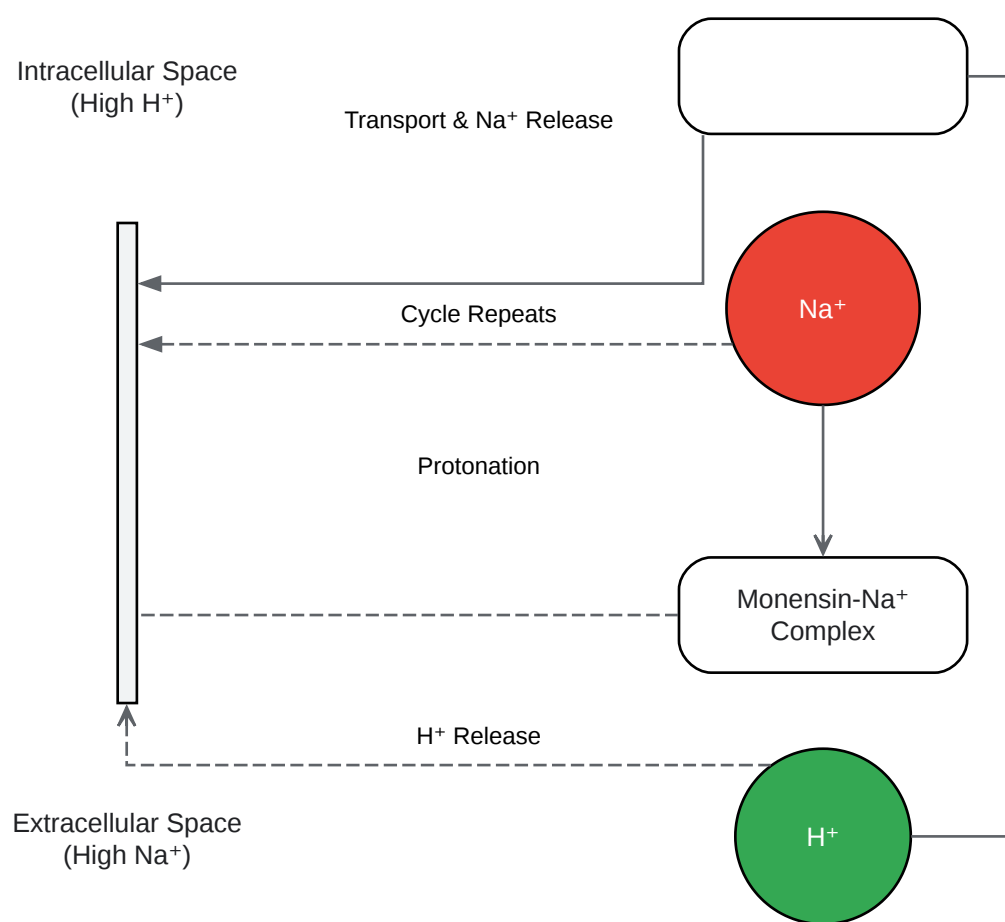
- Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for studying the formation and stoichiometry of **Monensin** A-cation complexes.[1][12] LC-MS/MS methods are also employed for the sensitive detection and quantification of **monensin** residues in various matrices.[3]
- Infrared (IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups and hydrogen bonding within the **Monensin** A molecule and its complexes. It is particularly useful for studying the interactions of the carboxyl and hydroxyl groups during ion complexation and proton transport.[1][12]

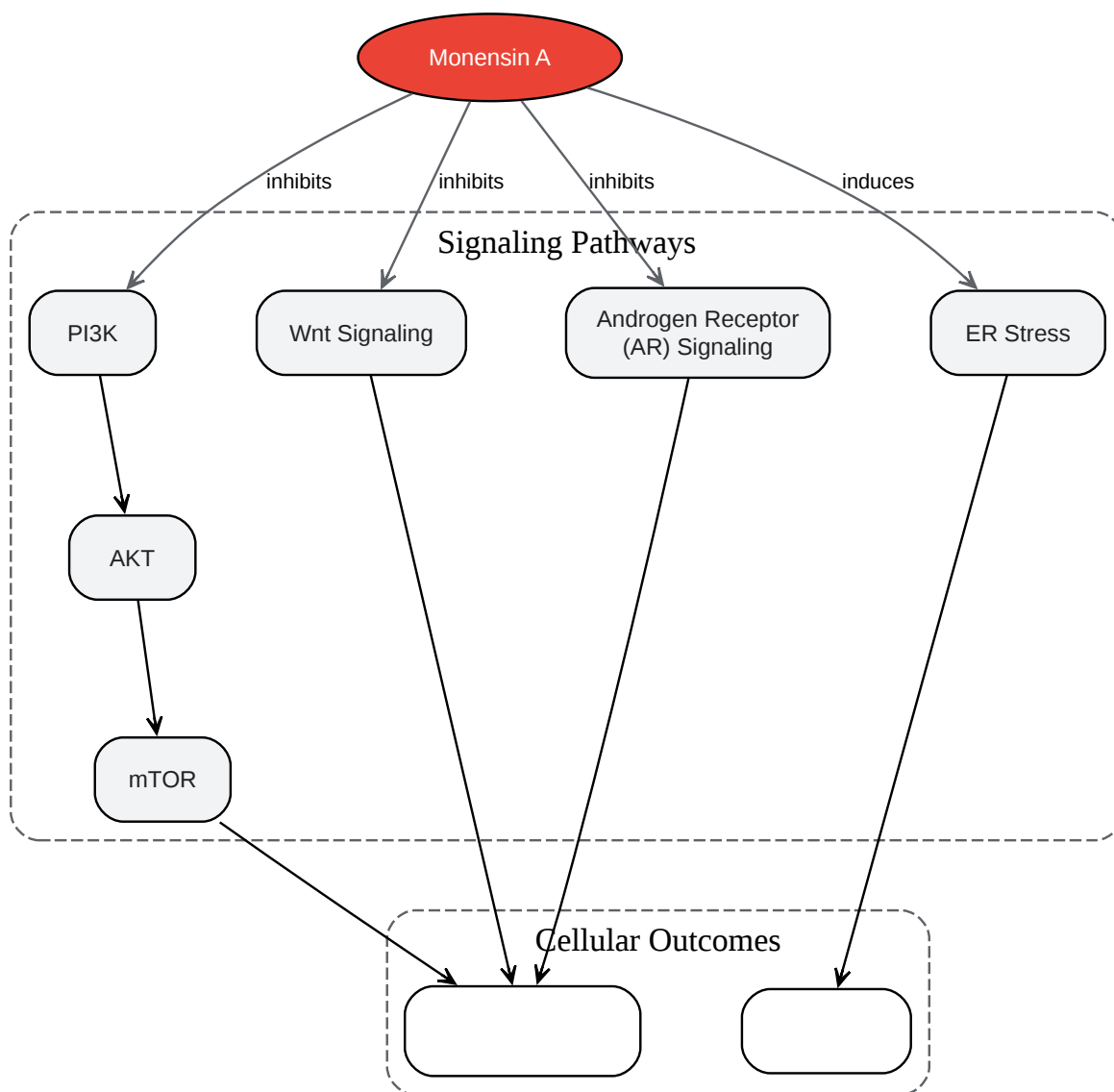
Biological Properties and Mechanism of Action

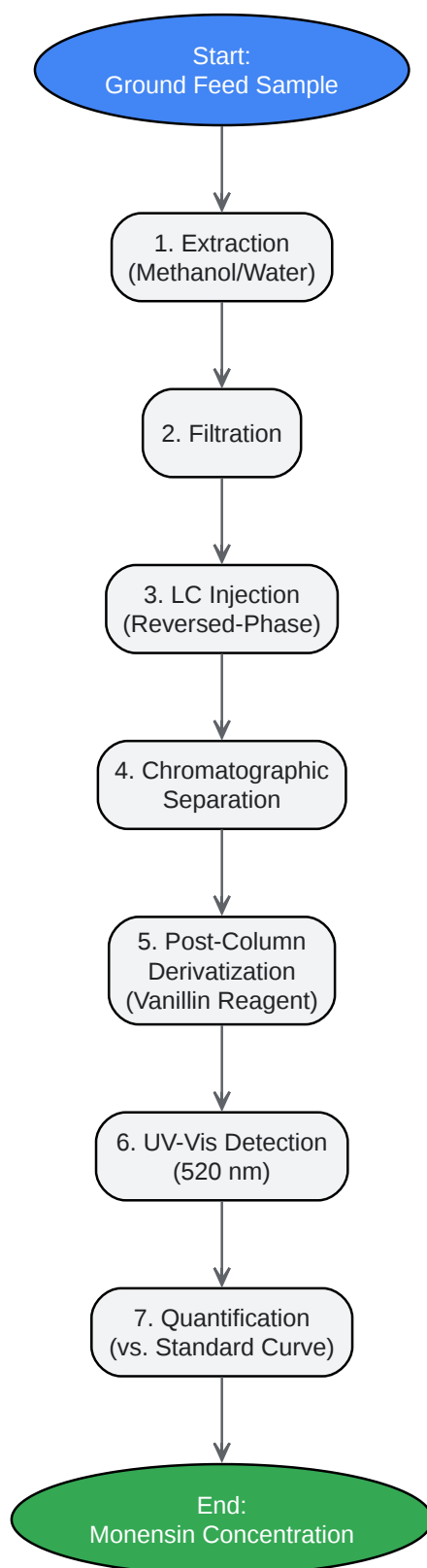
Monensin A's biological effects are a direct consequence of its ionophoretic activity.

4.1. Ionophore Activity: Na^+/H^+ Antiport

The primary mechanism of action of **Monensin** A is its function as a selective ionophore for monovalent cations, with a preference for sodium (Na^+). [2][6] It can also transport other cations like K^+ , Li^+ , Ag^+ , and Rb^+ . [1][2] **Monensin** A inserts into lipid membranes and facilitates the electroneutral exchange of a sodium ion for a proton (Na^+/H^+ antiport), thereby dissipating the electrochemical gradients across cellular and subcellular membranes. [2][6] This disruption of ionic homeostasis leads to a cascade of cellular effects, including changes in intracellular pH and osmotic balance, ultimately causing cell death in susceptible organisms like coccidial parasites and certain bacteria. [1][14]







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